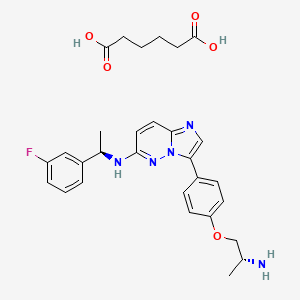

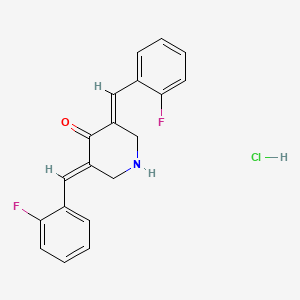

3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride

Overview

Description

“3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” is a chemical compound that is likely to be a derivative of piperidine . Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . It’s worth noting that the specific compound you’re asking about, “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride”, does not have much information available in the literature.

Scientific Research Applications

Treatment of Pancreatic Carcinoma

The compound has been used in the treatment of pancreatic carcinoma . It has shown promising effects in pancreatic cancer patients. However, the natural compound suffers from inadequate efficacy and bioavailability, preventing its clinical approval . The synthetic curcuminoid EF24 was developed with activities superior to curcumin against various cancer types .

Anticancer Effects

A series of analogs of EF24 were investigated for anticancer effects on pancreatic carcinoma models . A distinct activity boost was achieved by straightforward N-acrylation of EF24 analogs . Apoptosis induction and suppression of phospho-STAT3 levels were determined .

Anti-Dengue Activity

The compound was screened for its anti-dengue activity against DENV2 NS2B-NS3 protease and showed 39.09% inhibitory activity at 200 µg/mL . Dengue is a major health problem in tropical countries and the subtropics and is caused by the dengue virus (DENV) .

Antimigratory Activity

EF24, i.e., (3 E,5 E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone, has shown considerable antimigratory activities . It interferes with crucial biochemical pathways in cancer cells .

Antiangiogenic Activity

EF24 has shown considerable antiangiogenic activities . It interferes with crucial biochemical pathways in cancer cells .

Antiproliferative Activity

EF24 has shown considerable antiproliferative activities . It interferes with crucial biochemical pathways in cancer cells .

Future Directions

Given the potential therapeutic properties of piperidine derivatives, future research could focus on further exploring the biological activities of “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” and similar compounds . This could include in-depth studies on their synthesis, molecular structure, mechanism of action, and safety profile.

Mechanism of Action

Target of Action

The primary target of “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” is the liver stage of the Plasmodium species, which is an essential part of the life cycle of the malarial parasite . It exhibits potent in vitro growth-inhibiting properties towards drug-sensitive D6 and drug-resistant C235 strains of Plasmodium falciparum .

Mode of Action

The compound interacts with its targets by inhibiting the liver stage development of the malarial life cycle . It also directly inhibits the catalytic activity of IκB kinase (IKK), thereby suppressing the NF-κB signaling pathway .

Biochemical Pathways

The compound interferes with crucial biochemical pathways in cancer cells . It suppresses the NF-κB signaling pathway through direct action on IκB kinase (IKK) . It also inhibits tumor necrosis factor (TNF)-α-induced IκB phosphorylation and degradation .

Pharmacokinetics

It’s known that the compound exhibits potent anticancer activity, with a potency about 10 times higher than that of curcumin . It rapidly blocks the nuclear translocation of NF-κB, with an IC50 value of 1.3 μM .

Result of Action

The compound induces death of lung, breast, ovarian, and cervical cancer cells . It also effectively inhibits the growth of drug-sensitive D6 and drug-resistant C235 strains of Plasmodium falciparum .

properties

IUPAC Name |

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO.ClH/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;/h1-10,22H,11-12H2;1H/b15-9+,16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMJCEBAMHGBAA-XETSTSIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 70674488 | |

CAS RN |

342808-40-6 | |

| Record name | 342808-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)